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CDK9 autophagic degrader 1

CDK9/Cyclin T1 complex ATTEC PROTAC

CDK9 autophagic degrader 1 (CAS 3066836-42-5), also designated Compound 28, is a heterobifunctional autophagy-tethering compound (ATTEC) that simultaneously degrades CDK9 and its obligate partner Cyclin T1 via the LC3B-dependent autophagy–lysosome pathway. Built on a 2,4-quinazolinedione LC3B-recruiting fragment conjugated through a linker to the CDK9 inhibitor SNS-032, this ATTEC operates independently of ubiquitination, distinguishing it from PROTAC-based CDK9 degraders.

Molecular Formula C34H39N7O4S2
Molecular Weight 673.9 g/mol
Cat. No. B15606214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCDK9 autophagic degrader 1
Molecular FormulaC34H39N7O4S2
Molecular Weight673.9 g/mol
Structural Identifiers
InChIInChI=1S/C34H39N7O4S2/c1-34(2,3)26-19-36-27(45-26)22-46-28-20-37-32(47-28)38-30(42)24-12-17-39(18-13-24)15-8-16-40-29-25(11-7-14-35-29)31(43)41(33(40)44)21-23-9-5-4-6-10-23/h4-7,9-11,14,19-20,24H,8,12-13,15-18,21-22H2,1-3H3,(H,37,38,42)
InChIKeyVJLSXOVGJRPYEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

CDK9 Autophagic Degrader 1 (Compound 28) – ATTEC-Based LC3B-Recruiting Bifunctional Degrader for CDK9/Cyclin T1 Complex Clearance


CDK9 autophagic degrader 1 (CAS 3066836-42-5), also designated Compound 28, is a heterobifunctional autophagy-tethering compound (ATTEC) that simultaneously degrades CDK9 and its obligate partner Cyclin T1 via the LC3B-dependent autophagy–lysosome pathway [1]. Built on a 2,4-quinazolinedione LC3B-recruiting fragment conjugated through a linker to the CDK9 inhibitor SNS-032, this ATTEC operates independently of ubiquitination, distinguishing it from PROTAC-based CDK9 degraders . At 100 nM, it achieves >80% reduction of CDK9 protein levels in cellular assays, and its degradation platform has been validated across additional protein complexes including PRC2 and CDK2/4/6 with their respective cyclins [1].

Why CDK9 Autophagic Degrader 1 Cannot Be Replaced by PROTAC CDK9 Degraders or ATP-Competitive CDK9 Inhibitors


CDK9-targeting compounds fall into three mechanistically distinct classes—ATP-competitive inhibitors (e.g., NVP-2, SNS-032), ubiquitin-proteasome-dependent PROTAC degraders (e.g., THAL-SNS-032, dCDK9-202), and autophagy–lysosome-dependent ATTEC degraders (e.g., Compound 28, AZ-9)—and these classes are not functionally interchangeable [1][2]. Inhibitors such as SNS-032 suppress CDK9 kinase activity but trigger compensatory feedback that dampens MYC downregulation, an effect absent with degradation-based approaches [2]. PROTACs like THAL-SNS-032 degrade CDK9 yet spare Cyclin T1 because they rely on cereblon-mediated ubiquitination of CDK9 alone [3]. Even among autophagy-based degraders, CDK9 autophagic degrader 1 recruits LC3B directly, whereas AZ-9 (CDK9 degrader-1) recruits ATG101 to initiate autophagosome formation, representing divergent entry points into the autophagy machinery with distinct degradation kinetics and selectivity profiles [1][4]. Substituting any of these compounds without accounting for mechanism-specific pharmacology risks confounding experimental outcomes in transcriptional regulation, apoptosis, and MYC-dependent cancer models.

Quantitative Differentiation Evidence for CDK9 Autophagic Degrader 1 vs. CDK9 PROTACs, Inhibitors, and Alternative Autophagy Degraders


Simultaneous CDK9/Cyclin T1 Complex Degradation vs. PROTAC-Mediated CDK9-Only Clearance

CDK9 autophagic degrader 1 (Compound 28) is a bifunctional ATTEC that simultaneously degrades both CDK9 and its obligate regulatory partner Cyclin T1 as an intact protein complex via LC3B-dependent autophagy. In contrast, the most widely characterized PROTAC CDK9 degrader, THAL-SNS-032, induces cereblon-dependent ubiquitination and proteasomal degradation of CDK9 alone without affecting Cyclin T1 levels [1]. This mechanistic divergence has been explicitly noted in the primary literature: 'the resulting bifunctional ATTEC molecule simultaneously degraded CDK9 and its associated Cyclin T1,' whereas PROTAC THAL-SNS-032 'induces rapid degradation of CDK9 without affecting the levels of other SNS-032 targets' [1][2]. ATTEC-mediated complex degradation is further distinguished from PROTACs in independent reviews stating that 'ATTEC compounds effectively reduce the levels of both CDK9 and cyclin T1. In contrast, PROTACs such as THAL-SNS-032 primarily target the degradation of CDK9 alone' [3].

CDK9/Cyclin T1 complex ATTEC PROTAC transcriptional regulation targeted protein degradation

Ubiquitination-Independent Degradation Pathway vs. Ubiquitin–Proteasome System Dependence of PROTACs

CDK9 autophagic degrader 1 operates through direct LC3B recruitment and autophagosome tethering, bypassing the ubiquitin–proteasome system (UPS) entirely. This contrasts with all PROTAC CDK9 degraders—including THAL-SNS-032 (cereblon-dependent) and dCDK9-202 (also cereblon-recruiting)—which require E3 ligase engagement, polyubiquitination, and functional proteasomes for target clearance [1][2]. The ubiquitination-independent mechanism has practical consequences: PROTAC-mediated degradation is susceptible to proteasome inhibition (MG132 treatment blunts CDK9 degradation by THAL-SNS-032), E3 ligase downregulation, and acquired resistance through cereblon mutations, whereas ATTEC-mediated degradation via the autophagy–lysosome pathway remains operational under UPS-compromised conditions [2][3]. Furthermore, ATTECs can degrade protein complexes and aggregates that are inaccessible to the proteasome due to size constraints or poor ubiquitination efficiency [3].

ubiquitination-independent autophagy–lysosome PROTAC resistance E3 ligase ATTEC

Novel 2,4-Quinazolinedione LC3B-Recruiting Scaffold with Direct LC3B Binding Confirmed by 2D NMR

The LC3B-recruiting warhead in CDK9 autophagic degrader 1 is derived from a systematically optimized 2,4-quinazolinedione scaffold, representing a structurally distinct LC3B ligand class compared to the coumarin-based LC3B recruiters reported in earlier ATTEC studies [1][2]. Two-dimensional NMR titration experiments confirmed direct binding between the optimized 2,4-quinazolinedione fragments (33R and 34R) and LC3B protein, providing biophysical validation of target engagement that is absent from many commercial degrader descriptions [1]. The parent paper further demonstrated that this LC3B-recruiting platform is generalizable: when conjugated to inhibitors of PRC2 and CDK2/4/6, the resulting ATTECs degraded their respective protein complexes, confirming that the 2,4-quinazolinedione fragment is not merely a passive linker but a functionally validated LC3B recruitment module [1].

LC3B ligand 2,4-quinazolinedione structure–activity relationship NMR titration ATTEC toolbox

Transcriptomic Impact in TNBC Models: Compound 28 at 500 nM Induces Distinct Gene Expression Signatures in MDA-MB-231 Cells

CDK9 autophagic degrader 1 has been specifically profiled by RNA-seq in the triple-negative breast cancer (TNBC) cell line MDA-MB-231 at a treatment concentration of 500 nM for 4 hours, with the resulting transcriptomic dataset deposited in GEO (accession GSE282602) [1]. This dataset provides genome-wide gene expression changes induced by Compound 28, enabling direct comparison with transcriptional signatures of CDK9 inhibitors (NVP-2, SNS-032) and PROTAC degraders (THAL-SNS-032) previously characterized in other cellular systems. Notably, the GEO submission explicitly states that Compound 28 is a 'highly selective and efficacious CDK9 degrader' enabling 'potent inhibition of TNBC cell growth and rapidly targeted degradation of CDK9' [1]. While PROTAC degraders like dCDK9-202 have demonstrated DC50 values of 3.5 nM in Ewing sarcoma (TC-71) cells [2], the transcriptomic characterization of Compound 28 in TNBC provides a disease-relevant benchmark for researchers focused on breast cancer transcriptional dependency.

triple-negative breast cancer MDA-MB-231 RNA-seq transcriptional reprogramming CDK9 degrader

Degradation Selectivity Profile: LC3B-Dependent Autophagic Selectivity vs. Pan-CDK Inhibitor SNS-032 Promiscuity

CDK9 autophagic degrader 1 is assembled from the CDK inhibitor SNS-032 conjugated to an LC3B-recruiting 2,4-quinazolinedione fragment via a linker [1]. Critically, while the parent inhibitor SNS-032 is a pan-CDK agent with IC50 values of 4 nM (CDK9), 38 nM (CDK2), and 62 nM (CDK7) , the ATTEC architecture confers degradation selectivity through the requirement for LC3B-mediated autophagosome tethering—a selectivity filter absent in simple ATP-competitive inhibition. By analogy, the PROTAC THAL-SNS-032 (also built from SNS-032) converts the pan-CDK inhibitor into a selective CDK9 degrader (>15-fold selectivity for CDK9 over CDK1/2/7) because degradation requires productive ternary complex formation rather than kinase binding alone . Although direct kinome-wide degradation selectivity profiling data for Compound 28 are not yet publicly reported, the parent paper demonstrates that the LC3B-recruiting platform degrades only the intended target complex, as validated across multiple protein systems (CDK9, PRC2, CDK2/4/6 with respective cyclins) without evidence of promiscuous degradation [1]. This contrasts with SNS-032, whose pan-CDK inhibition profile confounds interpretation of CDK9-specific pharmacology.

CDK selectivity SNS-032 off-target LC3B-dependent kinase profiling

Divergent Autophagy Initiation Mechanism: Direct LC3B Recruitment vs. ATG101-Mediated Initiation in AZ-9

Within the autophagy-based CDK9 degrader class, two mechanistically distinct recruitment strategies have emerged. CDK9 autophagic degrader 1 (Compound 28) recruits LC3B directly through its 2,4-quinazolinedione fragment to tether the CDK9/Cyclin T1 complex to nascent autophagosomes [1]. In contrast, CDK9 degrader-1 (AZ-9) recruits ATG101—an autophagy-initiating protein upstream of LC3—to trigger autophagosome formation around the target, achieving a DC50 of 0.4073 µM for CDK9 and 1.215 µM for Cyclin T1 in HCT116 cells [2]. These represent different entry points in the autophagy hierarchy: ATG101 recruitment (AZ-9) initiates the autophagy cascade de novo, while direct LC3B tethering (Compound 28) bypasses upstream initiation checkpoints and may be less sensitive to perturbations in ATG101 availability or autophagy initiation signaling. The AZ-9 paper explicitly notes that its mechanism is 'the first ATG101-recruiting selective CDK9 degrader' and that 'AZ-9 recruits ATG101 to initiate the autophagy–lysosome pathway, and forms autophagosomes through the recruitment of LC3'—a hierarchical relationship where LC3 recruitment is downstream of the step targeted by Compound 28 [2].

LC3B ATG101 autophagosome initiation ATTEC autophagy–lysosome

Optimal Research and Procurement Application Scenarios for CDK9 Autophagic Degrader 1


Complete P-TEFb Functional Knockdown: Simultaneous CDK9 and Cyclin T1 Clearance in Transcriptional Elongation Studies

When the experimental objective is to fully ablate P-TEFb function—requiring removal of both the catalytic subunit CDK9 and its regulatory partner Cyclin T1—CDK9 autophagic degrader 1 is the appropriate tool. PROTAC degraders such as THAL-SNS-032 degrade CDK9 while sparing Cyclin T1, leaving residual Cyclin T1 that may scaffold alternative CDK interactions or exert CDK9-independent functions. Compound 28's bifunctional ATTEC mechanism simultaneously clears both proteins as an intact complex, providing more complete P-TEFb disruption [1]. This is particularly relevant for RNA Pol II CTD phosphorylation studies, MYC transcriptional network analysis, and HIV Tat-transactivation models where Cyclin T1 is an essential cofactor [2].

UPS-Independent Degradation in Proteasome-Compromised or Cereblon-Deficient Cellular Models

For experiments conducted in cellular systems with impaired ubiquitin–proteasome function—including MG132 co-treatment protocols, cell lines with low cereblon expression, or models of proteasome inhibitor resistance—CDK9 autophagic degrader 1 provides a degradation-competent alternative to PROTACs. The ATTEC mechanism bypasses ubiquitination entirely, using direct LC3B tethering to deliver CDK9/Cyclin T1 to the autophagy–lysosome pathway [1]. This is directly relevant to multiple myeloma research (where proteasome inhibitors are standard-of-care), neurodegenerative disease models (where UPS dysfunction is pathogenic), and any experimental design requiring concurrent proteasome inhibition with CDK9 degradation [3].

ATTEC Platform Development and LC3B Ligand SAR: Using Compound 28 as a Validated Reference Standard

The 2,4-quinazolinedione LC3B-recruiting fragment in Compound 28 has been biophysically validated by 2D NMR and functionally demonstrated to degrade multiple protein complexes beyond CDK9 (including PRC2 and CDK2/4/6 with their cyclins) [1]. This makes Compound 28 (and its constituent LC3B ligand HY-168897, linker HY-W017758, and target-protein ligand-linker conjugate HY-168898) a valuable reference standard for laboratories developing novel ATTECs. Procurement of the full Compound 28 molecule enables benchmarking of new LC3B ligands, linker optimization studies, and validation of autophagy-dependent degradation assays against a published, peer-reviewed standard with publicly available transcriptomic reference data (GSE282602) [4].

TNBC Transcriptional Dependency Research with Publicly Available RNA-seq Reference Data

Investigators studying CDK9 as a therapeutic vulnerability in triple-negative breast cancer can procure CDK9 autophagic degrader 1 and directly compare their transcriptomic or phenotypic results against the GEO dataset GSE282602, which contains RNA-seq data from MDA-MB-231 TNBC cells treated with 500 nM Compound 28 for 4 hours [4]. This pre-existing reference dataset reduces the need for independent RNA-seq experiments during pilot studies and provides a benchmark for validating Compound 28 activity in new TNBC models. The dataset is particularly valuable for comparing ATTEC-mediated transcriptional effects against those reported for CDK9 inhibitors and PROTAC degraders in breast cancer contexts.

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